
3-(Azulen-1-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azulen-1-yl)prop-2-enenitrile is an organic compound that features an azulene moiety linked to a propenenitrile group. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which contrasts with the colorless nature of its isomer, naphthalene. The unique structure of azulene imparts special electronic properties to its derivatives, making them of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azulen-1-yl)prop-2-enenitrile typically involves the reaction of azulene with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic addition of azulene to acrylonitrile . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azulen-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or sulfonylated azulene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Azulen-1-yl)prop-2-enenitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Azulen-1-yl)prop-2-enenitrile involves its interaction with biological pathways and molecular targets. For instance, azulene derivatives are known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . This inhibition can lead to anti-inflammatory effects. Additionally, the compound’s unique electronic properties may allow it to interact with cellular components in ways that are still being explored.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene: The parent compound, known for its deep blue color and unique electronic properties.
Naphthalene: An isomer of azulene, colorless and with different electronic properties.
1-Vinylazulene: Another azulene derivative with a vinyl group at the 1-position, used in similar applications.
Uniqueness
3-(Azulen-1-yl)prop-2-enenitrile stands out due to the presence of both the azulene moiety and the nitrile group, which together impart unique reactivity and electronic properties. This combination makes it particularly valuable in the synthesis of advanced materials and in exploring new biological activities.
Eigenschaften
CAS-Nummer |
652142-27-3 |
|---|---|
Molekularformel |
C13H9N |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
3-azulen-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C13H9N/c14-10-4-6-12-9-8-11-5-2-1-3-7-13(11)12/h1-9H |
InChI-Schlüssel |
GWQWPBYUOXIIGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one](/img/structure/B12532230.png)
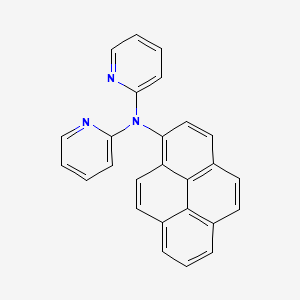
![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)
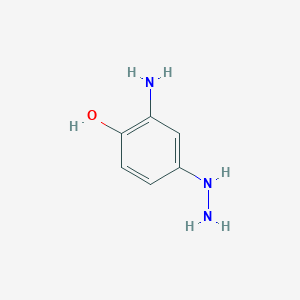


![2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide}](/img/structure/B12532287.png)
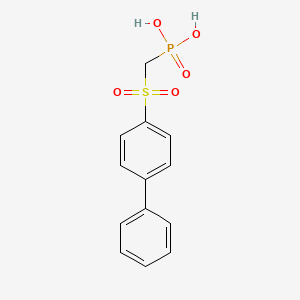
![6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine](/img/structure/B12532294.png)
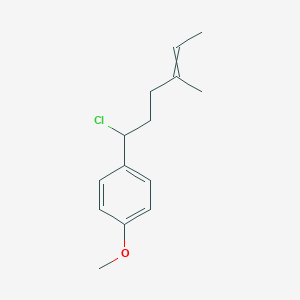
![4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,6aR)-](/img/structure/B12532309.png)
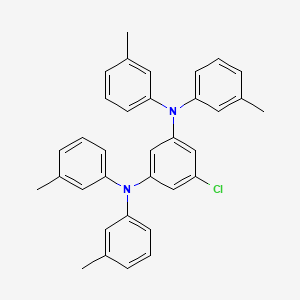
![5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol](/img/structure/B12532318.png)
